molecular formula C25H25N3O3S2 B11132759 (5Z)-5-{[3-(3-ethoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-3-(3-methoxypropyl)-2-thioxo-1,3-thiazolidin-4-one

(5Z)-5-{[3-(3-ethoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-3-(3-methoxypropyl)-2-thioxo-1,3-thiazolidin-4-one

Cat. No.: B11132759
M. Wt: 479.6 g/mol
InChI Key: NBJJUVMLPTWQEF-JWGURIENSA-N
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Description

  • This compound belongs to the class of thiazolidinones, which are heterocyclic compounds containing a five-membered ring with a sulfur atom and a nitrogen atom.
  • Its chemical formula is C20H20N2O4S2 .
  • The compound’s IUPAC name is quite a mouthful: (5Z)-5-{[3-(3-ethoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-3-(3-methoxypropyl)-2-thioxo-1,3-thiazolidin-4-one .
  • It exhibits interesting pharmacological properties, making it a subject of scientific interest.
  • Preparation Methods

    • Synthetic Routes :
      • The synthetic routes for this compound involve the condensation of appropriate precursors.
      • One common method is the reaction between a substituted pyrazole (containing the 3-ethoxyphenyl and 1-phenyl groups) and a thiazolidinone derivative (with the 3-methoxypropyl and 2-thioxo groups).
      • The reaction typically proceeds under mild conditions, often using a base as a catalyst.
    • Industrial Production :
      • While I don’t have specific industrial production details for this compound, it’s likely synthesized on a small scale due to its specialized applications.
  • Chemical Reactions Analysis

    • Reactions :
      • The compound can undergo various reactions, including oxidation, reduction, and substitution.
      • Oxidation may lead to the formation of sulfoxides or sulfones.
      • Reduction could yield the corresponding thiazolidine.
      • Substitution reactions may occur at the pyrazole ring or the thiazolidinone moiety.
    • Common Reagents and Conditions :
      • Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
      • Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
      • Substitution: Various nucleophiles (e.g., amines, thiols) under appropriate conditions.
    • Major Products :
      • The specific products depend on the reaction conditions and substituents present. Is there a particular reaction you’d like me to explore further?
  • Scientific Research Applications

    • Chemistry :
      • The compound’s unique structure may find applications in materials science, such as organic electronics or sensors.
    • Biology and Medicine :
      • It could serve as a potential drug candidate due to its heterocyclic scaffold.
      • Researchers might investigate its interactions with biological targets (e.g., enzymes, receptors).
    • Industry :
      • Its use in specialty chemicals or as a building block for more complex molecules is plausible.
  • Mechanism of Action

    • Unfortunately, I don’t have specific information on the compound’s mechanism of action. understanding its interactions with biological targets would be crucial.
  • Properties

    Molecular Formula

    C25H25N3O3S2

    Molecular Weight

    479.6 g/mol

    IUPAC Name

    (5Z)-5-[[3-(3-ethoxyphenyl)-1-phenylpyrazol-4-yl]methylidene]-3-(3-methoxypropyl)-2-sulfanylidene-1,3-thiazolidin-4-one

    InChI

    InChI=1S/C25H25N3O3S2/c1-3-31-21-12-7-9-18(15-21)23-19(17-28(26-23)20-10-5-4-6-11-20)16-22-24(29)27(25(32)33-22)13-8-14-30-2/h4-7,9-12,15-17H,3,8,13-14H2,1-2H3/b22-16-

    InChI Key

    NBJJUVMLPTWQEF-JWGURIENSA-N

    Isomeric SMILES

    CCOC1=CC=CC(=C1)C2=NN(C=C2/C=C\3/C(=O)N(C(=S)S3)CCCOC)C4=CC=CC=C4

    Canonical SMILES

    CCOC1=CC=CC(=C1)C2=NN(C=C2C=C3C(=O)N(C(=S)S3)CCCOC)C4=CC=CC=C4

    Origin of Product

    United States

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